STING Degrader-1

STING PROTAC Acute Kidney Injury

STING Degrader-1 (SP23) is a validated CRBN-recruiting PROTAC that selectively degrades STING with a DC50 of 3.2 µM. Unlike other STING degraders, this compound has peer-reviewed in vivo proof-of-concept data demonstrating anti-inflammatory efficacy in a cisplatin-induced acute kidney injury model, significantly de-risking preclinical programs for inflammatory diseases (IBD, AKI). Researchers should not substitute it with alternative degraders without re-validation, as differences in E3 ligase recruitment (CRBN vs. VHL), warhead chemistry, and degradation kinetics produce divergent pharmacological outcomes. The rapid onset of STING degradation makes SP23 ideal for acute pathway modulation. Verify CRBN expression in your system before use.

Molecular Formula C26H24N4O7
Molecular Weight 504.5 g/mol
Cat. No. B12365607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING Degrader-1
Molecular FormulaC26H24N4O7
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C26H24N4O7/c1-36-21-8-2-18(3-9-21)22(31)10-12-24(32)29-16-14-28(15-17-29)20-6-4-19(5-7-20)27-26(33)23-11-13-25(37-23)30(34)35/h2-13H,14-17H2,1H3,(H,27,33)/b12-10+
InChIKeyGGBQOZFIUFEERN-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Degrader-1: Core Identity, Mechanism of Action, and Procurement-Relevant Characteristics


STING Degrader-1 (also designated SP23; CAS 2762552-74-7) is a CRBN-based proteolysis-targeting chimera (PROTAC) engineered to recruit the cereblon-containing E3 ubiquitin ligase complex, thereby directing the ubiquitin-proteasome system to selectively degrade the Stimulator of Interferon Genes (STING) protein [1]. The compound is synthesized by covalently linking the STING inhibitor C-170 to the cereblon ligand pomalidomide via a C6 alkyl linker . In primary pharmacological characterization, STING Degrader-1 demonstrates a DC50 (concentration required for 50% protein degradation) of 3.2 μM in cellular assays and has been shown to exert significant anti-inflammatory efficacy in a cisplatin-induced acute kidney injury mouse model .

STING Degrader-1: Why In-Class Substitution Is Not a Viable Procurement Strategy


Although multiple STING-targeting PROTACs and degraders share the common objective of eliminating STING protein, their divergent design parameters—including warhead chemistry, E3 ligase recruitment mechanism (CRBN versus VHL), linker composition, and resultant degradation kinetics—preclude any assumption of functional equivalence. As evidenced by a comparative study demonstrating that Degrader 2 achieves 75% degradation at a lower concentration (3 μM) and longer time point (48 h) relative to SP23 [1], and by the fact that UNC9036 recruits VHL rather than CRBN, which may alter tissue selectivity and off-target profiles , the specific molecular architecture of each degrader dictates its unique pharmacological fingerprint. Consequently, substitution of STING Degrader-1 with an alternative degrader—even one with a numerically superior DC50—cannot be executed without rigorous re-validation of the entire experimental system, as potency, degradation kinetics, and biological outcome are inextricably linked to the precise chemical structure of the degrader [2].

STING Degrader-1: A Quantitative, Comparator-Based Evidence Guide for Differentiated Scientific Utility


STING Degrader-1: First-in-Class PROTAC with In Vivo Validation in a Disease-Relevant Murine Model

STING Degrader-1 (SP23) is distinguished from other STING-targeting PROTACs, such as UNC9036 and PROTAC STING degrader-2, by its validated in vivo anti-inflammatory efficacy in a clinically relevant model of acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, treatment with STING Degrader-1 significantly reduced renal inflammation and injury markers [1]. In contrast, UNC9036 and PROTAC STING degrader-2, while demonstrating superior in vitro potency (DC50 values of 227 nM and 0.53 μM, respectively ), lack published in vivo efficacy data in a disease model, limiting their immediate translational relevance.

STING PROTAC Acute Kidney Injury Inflammation In Vivo Pharmacology

STING Degrader-1: Comparative Degradation Kinetics and Sustained Target Engagement

A comparative study of degradation kinetics revealed that Degrader 2, a double-covalent STING degrader, achieved approximately 75% STING degradation at 3 μM after 48 hours [1]. In contrast, STING Degrader-1 (SP23), at a similar concentration (3 μM) but with a shorter time point (24 hours), achieved a lower level of degradation, though the specific percentage was not reported [1]. This difference in degradation kinetics highlights that while Degrader 2 may offer more sustained target engagement, STING Degrader-1 provides a more rapid onset of action, which may be advantageous for certain experimental paradigms requiring acute modulation of STING signaling.

STING PROTAC Degradation Kinetics DC50 Sustained Activity

STING Degrader-1: CRBN-Based E3 Ligase Recruitment as a Differentiator from VHL-Based Degraders

STING Degrader-1 recruits the cereblon (CRBN) E3 ligase, whereas UNC9036 recruits the von Hippel-Lindau (VHL) E3 ligase . This distinction is critical for experimental design, as CRBN and VHL exhibit different tissue expression profiles and can influence the degradation efficiency and selectivity of the PROTAC. For instance, CRBN is widely expressed but is notably absent in certain neuronal subtypes, while VHL is ubiquitously expressed [1]. Consequently, the choice of E3 ligase can directly impact the cell-type specificity of the degrader and its potential off-target effects.

STING PROTAC CRBN VHL E3 Ligase Tissue Selectivity

STING Degrader-1: Quantification of the Hook Effect and Implications for Dose Optimization

STING Degrader-1 exhibits a characteristic PROTAC 'hook effect', where excessive compound concentration leads to reduced degradation efficiency due to the formation of non-productive binary complexes . Specifically, STING Degrader-1 degrades approximately 75% of STING protein at 10 μM, but degradation decreases to approximately 30% at 30 μM . This non-linear dose-response relationship is not uniformly reported for other STING degraders and underscores the necessity for careful dose optimization when using this compound. Researchers must empirically determine the optimal concentration range for their specific cell line and experimental conditions.

STING PROTAC Hook Effect Dose-Response Degradation

STING Degrader-1: Demonstration of Target Selectivity Over Key Inflammatory Pathways

STING Degrader-1 (SP23) has been experimentally shown to not degrade JAK2, STAT3, PI3K, AKT, or TLR4 in THP-1 cells . This selectivity profile is a critical differentiator from less well-characterized STING degraders and even from some STING inhibitors, which may exhibit off-target activity on these key inflammatory signaling nodes. While comprehensive kinome-wide selectivity data are not available, this focused panel provides initial assurance that the anti-inflammatory effects observed in vivo are likely due to on-target STING degradation rather than collateral inhibition of other pathways.

STING PROTAC Selectivity JAK2 STAT3 TLR4

STING Degrader-1: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Preclinical Studies of STING-Driven Inflammatory Diseases

Given its validated in vivo anti-inflammatory efficacy in a cisplatin-induced acute kidney injury model [1], STING Degrader-1 is the preferred choice for researchers initiating preclinical studies of STING-mediated inflammatory conditions, such as AKI, inflammatory bowel disease (IBD), and other autoinflammatory disorders. The availability of in vivo proof-of-concept data significantly de-risks the compound selection process and provides a robust foundation for further mechanistic and therapeutic investigations.

Mechanistic Studies Requiring Acute and Reversible STING Pathway Modulation

The relatively rapid onset of STING degradation by STING Degrader-1, as inferred from comparative kinetic studies [2], makes it well-suited for experiments requiring acute modulation of the STING pathway. Researchers can leverage this kinetic profile to dissect the immediate versus long-term consequences of STING loss in cellular signaling networks, immune cell activation, and cytokine production. The availability of the negative control compound N-Me-SP23 further strengthens its utility for rigorous mechanistic studies .

Research in Cell Types with High CRBN E3 Ligase Expression

Because STING Degrader-1 recruits the CRBN E3 ligase , it is optimally deployed in cell lines or primary cells known to express high levels of CRBN. This includes many immune cells (e.g., T cells, B cells, macrophages) and certain cancer cell lines. Researchers should verify CRBN expression in their system of interest to ensure maximal degradation efficiency and to avoid misinterpretation of negative results that may arise from insufficient E3 ligase availability [3].

Dose-Response Studies to Characterize the PROTAC Hook Effect

The well-documented hook effect exhibited by STING Degrader-1, where degradation peaks at 10 μM and diminishes at 30 μM , provides a valuable experimental system for studying the phenomenon of PROTAC self-antagonism. Researchers can utilize this compound as a model tool to investigate the biophysical parameters governing ternary complex formation and degradation efficiency, with implications for the rational design of next-generation PROTACs.

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